1-(1H-indazol-3-yl)-N-isopentyl-5-oxo-3-pyrrolidinecarboxamide
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Overview
Description
1-(1H-indazol-3-yl)-N-isopentyl-5-oxo-3-pyrrolidinecarboxamide is a complex organic compound that belongs to the class of indazole derivatives Indazole-containing compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-indazol-3-yl)-N-isopentyl-5-oxo-3-pyrrolidinecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the indazole core through cyclization reactions. For instance, the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as a starting material is a useful method . The reaction conditions often involve the use of catalysts such as copper acetate (Cu(OAc)2) and solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
1-(1H-indazol-3-yl)-N-isopentyl-5-oxo-3-pyrrolidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(1H-indazol-3-yl)-N-isopentyl-5-oxo-3-pyrrolidinecarboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1H-indazol-3-yl)-N-isopentyl-5-oxo-3-pyrrolidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, indazole derivatives have been shown to inhibit enzymes like phosphoinositide 3-kinase (PI3K) and cyclooxygenase-2 (COX-2), which are involved in various cellular processes .
Comparison with Similar Compounds
Similar Compounds
1H-indazole: A simpler indazole derivative with similar biological activities.
2H-indazole: Another tautomeric form of indazole with distinct properties.
N-hydroxypropenamides: Compounds bearing indazole moieties with potent histone deacetylase (HDAC) inhibitory activity.
Uniqueness
1-(1H-indazol-3-yl)-N-isopentyl-5-oxo-3-pyrrolidinecarboxamide is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of an indazole core with a pyrrolidinecarboxamide moiety makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H22N4O2 |
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Molecular Weight |
314.4 g/mol |
IUPAC Name |
1-(1H-indazol-3-yl)-N-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H22N4O2/c1-11(2)7-8-18-17(23)12-9-15(22)21(10-12)16-13-5-3-4-6-14(13)19-20-16/h3-6,11-12H,7-10H2,1-2H3,(H,18,23)(H,19,20) |
InChI Key |
FTYVNFNPVQDIJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)C1CC(=O)N(C1)C2=NNC3=CC=CC=C32 |
Origin of Product |
United States |
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